ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY-

Description

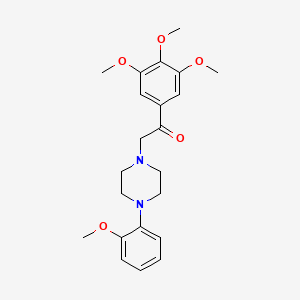

The compound ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY- (CAS: 63990-75-0) is a structurally complex acetophenone derivative characterized by:

- A piperazinyl group substituted at the 2-position of the acetophenone core.

- An o-methoxyphenyl moiety attached to the piperazine nitrogen.

- Three methoxy groups at the 3', 4', and 5' positions of the acetophenone aromatic ring.

Properties

CAS No. |

16785-20-9 |

|---|---|

Molecular Formula |

C22H28N2O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone |

InChI |

InChI=1S/C22H28N2O5/c1-26-19-8-6-5-7-17(19)24-11-9-23(10-12-24)15-18(25)16-13-20(27-2)22(29-4)21(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3 |

InChI Key |

QXJRANKEUCALKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE, 2-(4-(o-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- typically involves multi-step organic reactions. One common method includes the reaction of o-methoxyacetophenone with iodine and thiourea to form the intermediate compound, which is then further reacted with piperazine derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as recrystallization, distillation, or chromatography to obtain the compound in its pure form.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Piperazinyl Substitutions

Table 1: Key Structural Differences in Piperazinyl Acetophenone Derivatives

Key Observations :

- Substituent Position on Piperazine : The target compound’s o-methoxyphenyl group (vs. m-methoxyphenyl in ) may enhance steric effects or receptor binding specificity due to ortho substitution.

- Methoxy Group Count: The 3',4',5'-trimethoxy pattern on the acetophenone core is shared with 1-(p-tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine , a compound with demonstrated neuroactivity.

Functional Comparison: Antifungal and Pharmacological Activity

Table 2: Activity Trends in Methoxy-Substituted Compounds

Key Findings :

Physicochemical and Toxicological Profiles

Table 3: Toxicity and Stability Data

Insights :

- The target compound’s lack of reported toxicity contrasts with its trimethoxy-piperazinyl analogue , highlighting the role of substituent positioning (e.g., o-methoxyphenyl vs. p-tolyl) in safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.